
(1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy, also known as (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy, is a useful research compound. Its molecular formula is C₁₇H₂₁ClF₃NO₂ and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy involves the preparation of the starting material, followed by the addition of a Grignard reagent to form the intermediate, which is then oxidized to form the final product.
Starting Materials
2,2-dimethylcyclopropanecarboxylic acid, 2-chloro-3,3,3-trifluoropropene, magnesium, diethyl ether, hydrochloric acid, sodium hydroxide, chloroform
Reaction
Step 1: Preparation of the Grignard reagent, Add magnesium to diethyl ether and stir until the magnesium is completely dissolved, Add 2-chloro-3,3,3-trifluoropropene dropwise to the solution while maintaining a temperature of 0-5°C, Step 2: Addition of the Grignard reagent to the starting material, Add the Grignard reagent to a solution of 2,2-dimethylcyclopropanecarboxylic acid in diethyl ether, Stir the mixture at room temperature for several hours until the reaction is complete, Step 3: Oxidation of the intermediate, Add hydrochloric acid to the reaction mixture to quench the excess Grignard reagent, Add sodium hydroxide to adjust the pH to 7-8, Extract the product with chloroform, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution to obtain the product (1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy
properties
CAS RN |
90191-31-4 |
|---|---|
Product Name |
(1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (S)-α-methy |
Molecular Formula |
C₁₇H₂₁ClF₃NO₂ |
Molecular Weight |
363.8 |
synonyms |
(S)-α-Methylbenzenemethanamine 1R-cis)-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



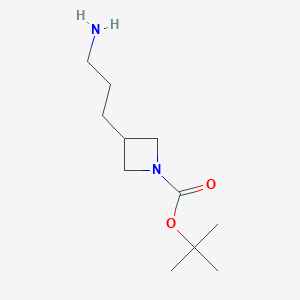
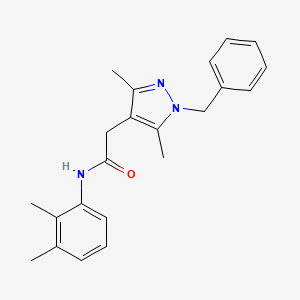
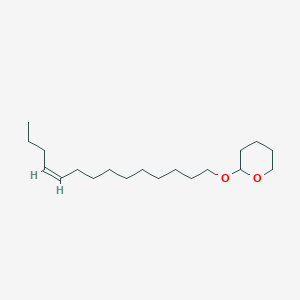
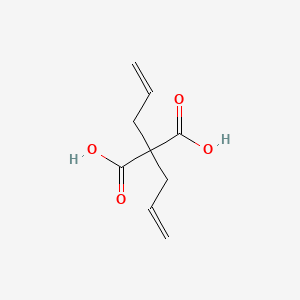
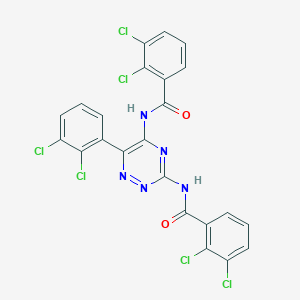
![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)